molecular formula C7H6ClNO3 B032773 5-Chloro-2-nitroanisole CAS No. 6627-53-8

5-Chloro-2-nitroanisole

Cat. No. B032773
CAS RN: 6627-53-8
M. Wt: 187.58 g/mol
InChI Key: ABEUJUYEUCCZQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloro-2-nitroanisole and related compounds has been a subject of interest. For example, a study on the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, which is related to 5-Chloro-2-nitroanisole, was carried out through a series of reactions including oxidation, etherification, reduction, alkylation, and oxidation, achieving a total yield of 75% (Liu Deng-cai, 2008).

Molecular Structure Analysis

Spectral investigations and quantum chemical calculation studies have been performed on 5-Chloro-2-nitroanisole to understand its structural, spectroscopic, and electronic properties. This includes analyses of its Fourier-transform infrared spectroscopy (FTIR), FT-Raman, ultraviolet-visible spectroscopy (UV-Vis), nuclear magnetic resonance (NMR), and quantum chemical calculations (R. Meenakshi, 2017).

Chemical Reactions and Properties

In terms of chemical reactions, 5-Chloro-2-nitroanisole exhibits interesting reactivity patterns. For instance, during the synthesis of certain benzodiazepine derivatives, 5-chloro-2-nitroanisole reacts under specific conditions, demonstrating its potential in organic synthesis (W. Ried & Günther Sell, 1980).

Physical Properties Analysis

The study of physical properties, such as solubility and thermodynamic behavior, is essential for understanding the application potential of 5-Chloro-2-nitroanisole. For example, the solubility of 2-chloro-5-nitroaniline, a related compound, in various solvents has been extensively studied, which can provide insights into the physical behavior of 5-Chloro-2-nitroanisole as well (R. Xu & Jian Wang, 2019).

Chemical Properties Analysis

The chemical properties of 5-Chloro-2-nitroanisole, including its reactivity and stability, are key to its utility in various applications. Studies on related compounds, like the nitration reactions of chlorophenols and nitrophenols, can offer valuable insights into the reactivity patterns of 5-Chloro-2-nitroanisole (I. Bejan et al., 2015).

Scientific Research Applications

  • Nonlinear Optical Material : 5-Chloro-2-nitroanisole shows promise as a nonlinear optical material due to its structural, spectroscopic, and electronic properties (R. Meenakshi, 2017).

  • Catalytic Hydrogenation : Non-noble metal complexes of chitosan can efficiently catalyze the hydrogenation of aromatic nitro compounds, such as 5-Chloro-2-nitroanisole, with potential applications in the production of aniline and other compounds (Huijing Han et al., 1996).

  • Environmental and Health Monitoring : A study developed an ultrafast LC-MS/MS method for detecting and quantifying 2,4-dinitroanisole in various environmental matrices, addressing threats to human health and ecological receptors (Ruipu Mu et al., 2012).

  • Carcinogenic Potential : Research identified 2-Nitroanisole as a rodent bladder carcinogen with potential carcinogenic risks for humans, highlighting the importance of monitoring and regulating its use (M. Stiborová et al., 2003).

  • Molecular Studies : Theoretical and experimental studies have been conducted on derivatives of nitroanisole, including 4-chloro-2-nitroanisole, to understand their molecular properties and applications (C. Arunagiri et al., 2014).

Safety And Hazards

5-Chloro-2-nitroanisole is classified as Acute Tox. 4 Oral - Carc. 1B Inhalation . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed and may cause cancer by inhalation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-2-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEUJUYEUCCZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064426
Record name 5-Chloro-2-nitroanisole
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-nitroanisole

CAS RN

6627-53-8
Record name 4-Chloro-2-methoxy-1-nitrobenzene
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Record name 5-Chloro-2-nitroanisole
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Record name 5-Chloro-2-nitroanisole
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Record name Benzene, 4-chloro-2-methoxy-1-nitro-
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Record name 5-Chloro-2-nitroanisole
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Record name 5-chloro-2-nitroanisole
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Record name 5-CHLORO-2-NITROANISOLE
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Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-nitrophenol (40 g, 0.23 mol) in DMF (200 mL), K2CO3 (47.6 g, 0.345 mol) and iodomethane (49 g, 0.345 mol) were added and the resulting mixture was stirred at room temperature for 16 h. The mixture was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (petroleum ether) to afford the desired product (30 g, 70% yield).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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